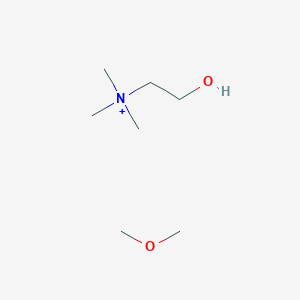

Ethanaminium,2-methoxy-N,N,N-trimethyl-

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) and their Chemical Significance

Quaternary Ammonium Compounds, commonly known as QACs or "quats," represent a large and versatile class of organic compounds. chemsrc.com Their fundamental structure consists of a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). psu.edu This permanent positive charge is a defining feature, making them cationic surfactants. psu.edumdpi.com The anion accompanying the quaternary cation is typically a halide, such as chloride or bromide. psu.edu

First discovered in the early 20th century, QACs have become ubiquitous in a vast array of industrial, commercial, and household applications. scbt.comsinfoobiotech.com Their primary function stems from their ability to act as membrane-active agents, interacting with the cytoplasmic membrane of bacteria and the lipid envelopes of viruses. psu.edu This mechanism underpins their extensive use as disinfectants, antimicrobials, and preservatives in cleaning products, personal care items, and medical settings. chemsrc.comscbt.com The demand for QAC-based disinfectants saw a significant increase during the SARS-CoV-2 pandemic. sinfoobiotech.comnih.gov

Beyond their biocidal properties, the chemical significance of QACs extends to their roles as surfactants, fabric softeners, antistatic agents, and phase-transfer catalysts. chemsrc.commdpi.com Their amphiphilic nature, arising from a hydrophilic cationic head and hydrophobic organic tails, allows them to reduce surface tension and facilitate the mixing of immiscible substances. psu.edu The versatility and efficacy of QACs are highly dependent on their specific molecular structure, particularly the nature and length of the alkyl chains attached to the nitrogen atom. rsc.org This structural diversity has driven continuous research into synthesizing novel QAC derivatives with enhanced performance and specialized functionalities. psu.edumdpi.com

Structural Classification and Unique Characteristics of Methoxy-Substituted Ethanaminium Derivatives

Ethanaminium, 2-methoxy-N,N,N-trimethyl- belongs to the ethanaminium subclass of QACs. The parent structure, ethanaminium, features a two-carbon (ethyl) backbone attached to the quaternary nitrogen. In this specific derivative, the nitrogen is substituted with three methyl groups (N,N,N-trimethyl-), a common feature in many QACs. The key distinguishing feature is the "2-methoxy" group, which signifies that a methoxy (B1213986) group (-OCH₃) is attached to the second carbon of the ethyl chain.

This compound is also known by other names, including Choline (B1196258) methyl ether and (2-methoxyethyl)trimethylammonium, often associated with a chloride or hydrochloride salt. chemicalregister.comnih.gov

| Property | Value |

| IUPAC Name | 2-methoxyethyl(trimethyl)azanium |

| Molecular Formula | C₆H₁₆NO⁺ (cation) |

| Synonyms | Choline methyl ether, (2-methoxyethyl)trimethylammonium |

| Core Structure | Ethanaminium |

| Key Substituents | 2-methoxy, N,N,N-trimethyl |

Data sourced from PubChem CID 117618. nih.gov

The introduction of a methoxy group into a QAC structure can impart unique characteristics. The methoxy group is known for its electron-donating properties and its potential to engage in hydrogen bonding. researchgate.net Research on other methoxy-substituted QACs has demonstrated that this functional group can significantly influence the compound's physicochemical properties.

A notable study on a series of N,N-dimethyl-N-alkyl-N-(m-methoxybenzyl) ammonium chloride surfactants found that the presence of the methoxy group on the benzyl (B1604629) ring resulted in a much lower critical micelle concentration (CMC) compared to traditional N,N-dimethyl-N-alky-N-benzyl ammonium chloride (BAC) surfactants. psu.edursc.orgresearchgate.net A lower CMC value indicates that the surfactant is more efficient at forming micelles, suggesting higher surface activity. psu.eduresearchgate.net This enhanced activity was attributed to the facilitation of aggregation by the methoxy group. psu.edu While this research was on a benzyl-substituted QAC, it provides a strong indication that methoxy substitution, in general, is a viable strategy for modifying the surfactant properties of quaternary ammonium compounds.

Scope and Importance of Academic Investigations into Ethanaminium, 2-methoxy-N,N,N-trimethyl-

Direct academic investigations focusing specifically on Ethanaminium, 2-methoxy-N,N,N-trimethyl- are limited in publicly accessible scientific literature. The compound is listed in chemical supplier catalogs and databases, suggesting its availability as a research chemical or a synthetic intermediate. chemsrc.comchemicalregister.com However, its structural relationship to fundamentally important classes of molecules, namely choline and other methyl donors, provides a clear context for its potential research significance.

As a methyl ether of choline, the compound is a structural analog of choline and acetylcholine (B1216132). Choline itself is a vital micronutrient and a methyl donor that plays a critical role in numerous physiological processes, including the synthesis of neurotransmitters and the maintenance of cell membrane integrity. mdpi.com Choline and other methyl donors like betaine (B1666868) are subjects of extensive research, particularly for their role in epigenetics. mdpi.comnih.gov They influence the availability of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation, thereby modulating gene expression. mdpi.com Investigations have shown that dietary choline can lead to changes in DNA methylation in the brain and other tissues. mdpi.comfrontiersin.org

Therefore, academic studies involving Ethanaminium, 2-methoxy-N,N,N-trimethyl- could be directed toward several areas:

Neurochemical Research: As a stable analog of acetylcholine (which has an ester linkage), its ether linkage provides resistance to hydrolysis by cholinesterases. This makes it a potential tool for studying the structural requirements of cholinergic receptors without the complication of rapid degradation.

Epigenetics and Metabolism: Research could explore if and how it participates in methyl-donor pathways and influences epigenetic markers, given its identity as a choline derivative. mdpi.com

Materials and Surfactant Science: Building on findings from other methoxy-substituted QACs, investigations could characterize its surfactant properties, such as its CMC and aggregation behavior, to determine if the 2-methoxy group confers advantages over standard QACs. psu.eduresearchgate.net

Properties

Molecular Formula |

C7H20NO2+ |

|---|---|

Molecular Weight |

150.24 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;methoxymethane |

InChI |

InChI=1S/C5H14NO.C2H6O/c1-6(2,3)4-5-7;1-3-2/h7H,4-5H2,1-3H3;1-2H3/q+1; |

InChI Key |

UOABFZLILDYNJH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCO.COC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Rational Design and Synthesis of Ethanaminium, 2-methoxy-N,N,N-trimethyl- and its Analogs

The construction of the Ethanaminium, 2-methoxy-N,N,N-trimethyl- scaffold and related structures relies on well-established principles of organic synthesis, primarily involving the formation of a quaternary nitrogen center.

The primary method for synthesizing Ethanaminium, 2-methoxy-N,N,N-trimethyl- is through the quaternization of its tertiary amine precursor, 2-methoxy-N,N-dimethylethanamine. This transformation is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking an electrophilic alkylating agent.

Common alkylating agents for this purpose are methyl halides, such as methyl iodide (CH₃I), or other methylating agents like dimethyl sulfate. The reaction with methyl iodide proceeds via a direct displacement of the iodide ion. researchgate.net The efficiency of the quaternization is influenced by several factors, including the solvent, temperature, and the nature of the leaving group on the alkylating agent. nih.gov Polar aprotic solvents are often preferred for SN2 reactions. youtube.com

The general strategy involves reacting 2-methoxy-N,N-dimethylethanamine with an excess of the methylating agent, often in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. researchgate.netmdpi.com The reaction is typically stirred for an extended period at room temperature or with gentle heating to ensure complete conversion to the quaternary ammonium (B1175870) salt. mdpi.com The steric hindrance around the nitrogen atom is a critical factor; for tertiary amines like 2-methoxy-N,N-dimethylethanamine, the nitrogen is relatively accessible, allowing the reaction to proceed efficiently. researchgate.net

Table 1: Factors Influencing Quaternization Reactions

| Factor | Influence on Reaction | Example Reference |

|---|---|---|

| Nucleophile | The basicity and steric accessibility of the tertiary amine affect its nucleophilicity. Less hindered amines react faster. | nih.gov |

| Alkylating Agent | The nature of the leaving group is crucial (I > Br > Cl). Methyl iodide is a highly effective methylating agent. | researchgate.net |

| Solvent | Polar aprotic solvents (e.g., THF, Acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | youtube.commdpi.com |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. | nih.gov |

The direct product of the quaternization of 2-methoxy-N,N-dimethylethanamine with a methyl halide is an ethanaminium salt, for instance, Ethanaminium, 2-methoxy-N,N,N-trimethyl- iodide. The synthesis of various salts can be achieved by using different alkylating agents or through ion exchange after the initial quaternization. The characterization of these salts is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. nih.govnih.govresearchgate.net

An inner salt, or zwitterion, of an ethanaminium derivative can be formed if the molecule contains both a cationic quaternary ammonium group and an anionic group. For example, the related compound ethanaminium, 2-hydroxy-N,N,N-trimethyl-, can exist as an inner salt where the hydroxyl group is deprotonated, resulting in a negatively charged alkoxide and the positively charged quaternary ammonium center within the same molecule. nih.gov The formation of such an inner salt from Ethanaminium, 2-methoxy-N,N,N-trimethyl- is not typical, as the methoxy (B1213986) group is not readily deprotonated. However, analogs with a terminal acidic proton could form inner salts.

The synthesis of chiral derivatives of Ethanaminium, 2-methoxy-N,N,N-trimethyl- requires stereoselective methods to introduce a chiral center. This can be achieved by starting with a chiral precursor or by using asymmetric reactions.

One strategy involves the use of a chiral pool starting material, such as a chiral amino alcohol. Asymmetric hydrogenation is a powerful tool for creating stereocenters. For instance, Ir-catalyzed asymmetric hydrogenation has been used to synthesize chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org A similar catalytic approach could be envisioned for precursors to chiral methoxy-ethanaminium compounds.

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed. nih.gov Furthermore, stereoselective palladium-catalyzed etherification reactions have been used in the synthesis of chiral natural products and could be adapted for creating chiral methoxy ethers in ethanaminium analogs. nih.gov These methods allow for the controlled formation of specific enantiomers, which is crucial for applications where stereochemistry is important.

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. nih.govnih.gov The synthesis of labeled Ethanaminium, 2-methoxy-N,N,N-trimethyl- can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.

For example, to study the mechanism of a reaction involving the methoxy group, a ¹³C-labeled methylating agent (¹³CH₃I) could be used in the quaternization step. This would introduce a ¹³C label on one of the N-methyl groups. Alternatively, using deuterated 2-methoxy-N,N-dimethylethanamine as the precursor would place deuterium atoms at specific positions on the ethyl backbone.

These labeled compounds can then be used in mechanistic experiments. By tracking the position of the isotope in the products and intermediates using techniques like mass spectrometry (MS) and NMR spectroscopy, the movement of atoms and the breaking and forming of bonds during a reaction can be precisely determined. nih.govresearchgate.net Such studies have been instrumental in understanding complex enzymatic reactions and have potential in clarifying the reactivity of synthetic compounds like ethanaminium derivatives. rsc.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Spectroscopic Characterization of Ethanaminium, 2-methoxy-N,N,N-trimethyl-

The elucidation of the precise structure and dynamic behavior of Ethanaminium, 2-methoxy-N,N,N-trimethyl- relies on a combination of high-resolution spectroscopic techniques. By analyzing the interactions of the molecule with electromagnetic radiation and its fragmentation patterns, a detailed molecular portrait can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence for its structural connectivity.

In ¹H NMR spectroscopy, the positive charge on the quaternary nitrogen atom significantly influences the chemical shifts of adjacent protons. The nine equivalent protons of the three N-methyl groups [-N⁺(CH₃)₃] are expected to produce a sharp singlet, deshielded by the positively charged nitrogen. Similarly, the methylene (B1212753) protons adjacent to the nitrogen (N⁺-CH₂) and the ether oxygen (O-CH₂) would appear as distinct triplets, assuming coupling with each other. The methoxy (B1213986) group protons (-OCH₃) would also present as a singlet.

In ¹³C NMR spectroscopy, the carbons directly bonded to the electronegative nitrogen and oxygen atoms would be deshielded and thus appear at lower field values. The carbon atoms of the N-methyl groups are expected to be equivalent, giving rise to a single resonance. The two methylene carbons of the ethyl chain would show distinct signals due to their different chemical environments, one being adjacent to the quaternary nitrogen and the other to the ether oxygen. The methoxy carbon would also produce a characteristic signal.

Predicted ¹H and ¹³C NMR Data for Ethanaminium, 2-methoxy-N,N,N-trimethyl-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -N⁺(C H₃)₃ | ~3.2 | ~55 |

| -N⁺-C H₂- | ~3.5 | ~68 |

| -O-C H₂- | ~3.8 | ~65 |

| -OC H₃ | ~3.4 | ~59 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy probe the vibrational modes of a molecule, providing key information about the functional groups present. For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, the IR spectrum would be characterized by absorptions corresponding to its ether and quaternary ammonium (B1175870) functionalities.

The most prominent feature would be the strong C-O-C stretching vibration of the ether group, typically appearing in the 1150-1085 cm⁻¹ region. openochem.orgpressbooks.pub The C-N stretching vibration of the quaternary ammonium group is also a key diagnostic peak, expected around 970 cm⁻¹. researchgate.net Additionally, various C-H stretching and bending vibrations from the methyl and methylene groups would be observed. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups typically appear in the 2960-2850 cm⁻¹ range. pressbooks.pub

Predicted IR Absorption Bands for Ethanaminium, 2-methoxy-N,N,N-trimethyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (methyl & methylene) | 2960-2850 | Strong |

| C-O-C Stretch (asymmetric) | 1150-1085 | Strong |

| C-N Stretch (quaternary ammonium) | ~970 | Medium-Strong |

| CH₂ Bend | ~1470 | Medium |

| CH₃ Bend | ~1460 and ~1380 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is instrumental in determining the molecular weight and confirming the molecular formula of a compound. For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, which is a pre-charged species, electrospray ionization (ESI) would be the ideal technique. The mass spectrum would show a prominent peak corresponding to the molecular cation [C₆H₁₆NO]⁺.

The fragmentation pattern in MS/MS experiments would provide further structural confirmation. A common fragmentation pathway for ethers is alpha-cleavage, the breaking of the bond adjacent to the oxygen atom. dummies.comyoutube.commiamioh.edu For this molecule, cleavage of the C-C bond between the two methylene groups would be a likely fragmentation pathway. Another expected fragmentation is the loss of one of the methyl groups from the quaternary nitrogen.

Predicted Mass Spectrometry Fragmentation for Ethanaminium, 2-methoxy-N,N,N-trimethyl-

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 118.14 | [C₆H₁₆NO]⁺ | Molecular Cation |

| 103.12 | [C₅H₁₃NO]⁺ | Loss of a methyl radical (•CH₃) |

| 88.10 | [C₄H₁₀NO]⁺ | Cleavage of the ethyl chain |

| 58.07 | [C₃H₈N]⁺ | Alpha-cleavage |

| 45.06 | [C₂H₅O]⁺ | Alpha-cleavage |

Solid-State Structural Investigations

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. While no specific crystallographic data has been published for Ethanaminium, 2-methoxy-N,N,N-trimethyl-, we can infer its likely solid-state characteristics based on studies of similar quaternary ammonium salts.

Single-Crystal X-ray Diffraction Studies of Ethanaminium Salts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. In the absence of a specific crystal structure for an Ethanaminium, 2-methoxy-N,N,N-trimethyl- salt, we can predict its general features. The structure would consist of the Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation and a charge-balancing anion. The conformation of the 2-methoxyethyl chain would be determined by a combination of steric and electrostatic interactions within the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

Although the quaternary ammonium group lacks a traditional hydrogen bond donor, weak C-H···anion hydrogen bonds are commonly observed in the crystal structures of such salts. The hydrogen atoms of the methyl and methylene groups can act as weak donors, forming interactions with the anion. The packing efficiency will be maximized to satisfy these electrostatic and hydrogen bonding interactions, leading to a well-ordered crystalline lattice. The specific packing motif would, of course, be highly dependent on the identity and shape of the counter-anion.

Conformational Analysis and Structural Flexibility

A comprehensive review of available scientific literature reveals a significant gap in the experimental and spectroscopic data specifically pertaining to the conformational analysis of Ethanaminium, 2-methoxy-N,N,N-trimethyl-. Despite extensive searches for experimental probes and spectroscopic signatures related to its preferred conformations and transitional states, no dedicated studies for this particular compound could be identified.

Scientific inquiry into the conformational preferences of molecules is crucial for understanding their chemical reactivity, physical properties, and biological interactions. Techniques such as X-ray crystallography for solid-state analysis and various Nuclear Magnetic Resonance (NMR) spectroscopic methods for solution-state analysis are standard approaches to elucidate the three-dimensional arrangement of atoms and the dynamics of their interconversion. However, the application of these methods to Ethanaminium, 2-methoxy-N,N,N-trimethyl- has not been documented in the accessible body of scientific research.

Experimental Probes for Preferred Conformations in Solution and Solid State

There is currently no available experimental data from techniques such as X-ray crystallography or solution NMR spectroscopy that would define the preferred conformations of Ethanaminium, 2-methoxy-N,N,N-trimethyl- in either the solid state or in solution.

Spectroscopic Signatures of Conformational Transitions

In the absence of dedicated studies, there are no reported spectroscopic signatures, such as specific shifts in NMR spectra or characteristic bands in infrared (IR) or Raman spectroscopy, that would indicate conformational transitions for Ethanaminium, 2-methoxy-N,N,N-trimethyl-.

Theoretical and Computational Chemistry of Ethanaminium, 2 Methoxy N,n,n Trimethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical methods are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energy. acs.org

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. mdpi.combohrium.com Methods like the B3LYP hybrid functional combined with a suitable basis set, such as 6-311++G(2d,p), are commonly used to optimize the geometries of quaternary ammonium (B1175870) cations. acs.org Such calculations for the Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation would yield its three-dimensional structure and the distribution of charge. Studies on the related tetramethylammonium (B1211777) (TMA) cation, for example, show that the positive charge is not localized on the central nitrogen atom but is distributed across the hydrogen atoms of the methyl groups. acs.orgnih.gov A similar charge distribution pattern would be expected for Ethanaminium, 2-methoxy-N,N,N-trimethyl-.

Illustrative Data: Predicted Geometric Parameters The following table illustrates the type of data obtained from a DFT geometry optimization. Note: This data is representative and not from a published study on this specific molecule.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | N-C (methyl) | ~1.50 Å |

| Bond Length | C-O (ether) | ~1.42 Å |

| Bond Angle | C-N-C | ~109.5° |

| Dihedral Angle | C-O-C-C | ~180° (anti) or ~60° (gauche) |

Ab Initio Methods , such as the Complete Basis Set (CBS) methods like CBS-4M, are derived directly from theoretical principles without empirical parameters. nih.gov They offer high accuracy for calculating thermodynamic properties like enthalpy of formation and are used for precise geometry predictions.

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common approach to calculate electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. For a saturated cation like Ethanaminium, 2-methoxy-N,N,N-trimethyl-, significant electronic transitions would be expected only in the far UV region.

Furthermore, the calculation of vibrational frequencies (Infrared and Raman spectra) is a standard output of geometry optimization calculations. These calculated frequencies help in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands. Calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another avenue for structural confirmation.

Illustrative Data: Predicted Spectroscopic Parameters This table shows examples of predicted spectroscopic data. Note: This data is for illustrative purposes only.

| Spectroscopic Parameter | Description | Predicted Value |

|---|---|---|

| Electronic Transition (λmax) | Lowest energy electronic excitation | < 200 nm |

| Vibrational Frequency | C-O-C asymmetric stretch | ~1120 cm⁻¹ |

| ¹H NMR Chemical Shift | -N⁺-(CH₃)₃ protons | ~3.1 ppm |

| ¹³C NMR Chemical Shift | -N⁺-(CH₃)₃ carbons | ~54 ppm |

Molecular Dynamics and Conformational Simulations

While quantum methods describe the static nature of a single molecule, molecular dynamics simulations are used to study its movement and the behavior of multiple molecules over time.

The Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation possesses rotational freedom around its C-C and C-O single bonds, leading to various possible conformations (spatial arrangements). Molecular Mechanics (MM2) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. srce.hr It is particularly efficient for exploring the conformational space of flexible molecules. srce.hriucr.org By systematically rotating the dihedral angles and calculating the corresponding energy, an MM2 simulation can identify low-energy, stable conformers and the energy barriers between them. For this molecule, key conformations would include the anti and gauche arrangements around the C-C bond.

As a charged ionic species, the interactions of Ethanaminium, 2-methoxy-N,N,N-trimethyl- with its environment are critical. Its use as a component in ionic liquids underscores the importance of intermolecular forces. google.com The primary interactions would be strong ion-dipole forces with polar solvents like water and ion-ion interactions with its counter-anion. DFT calculations on related quaternary ammonium salts have shown that interactions with anions are directional and possess some covalent character, rather than being purely electrostatic. nih.gov

Computational models can account for solvent effects through either implicit or explicit models. Implicit solvent models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Explicit solvent models involve simulating the cation surrounded by a number of individual solvent molecules, providing a more detailed picture of specific interactions like hydrogen bonding.

Topological and Interaction Analyses

Advanced analyses of the calculated electron density can provide deeper insights into the nature of chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density (ρ) to characterize atomic interactions. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). researchgate.net For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, a QTAIM analysis would quantitatively characterize the nature of the polar covalent C-N and C-O bonds versus the C-C and C-H bonds, and describe the ionic interaction with its counter-anion.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. This theory is founded on the topology of the electron density, ρ(r), where critical points (points where the gradient of the electron density is zero) are used to define atoms, bonds, rings, and cages.

For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, a QTAIM analysis would reveal the nature of its covalent and non-covalent interactions. The analysis would identify bond critical points (BCPs) between the atoms, and the properties of the electron density at these points would characterize the bonds. For instance, the C-N, C-O, and C-H bonds would be characterized by their electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at the BCP.

In a typical QTAIM analysis of similar organic molecules, the values of ρ and ∇²ρ at the BCP are indicative of the bond type. For covalent bonds, ρ is generally high and ∇²ρ is negative. For ionic or highly polar bonds, such as the N⁺-C bonds in the quaternary ammonium group, a lower ρ and a positive ∇²ρ would be expected, indicating a depletion of electron density in the internuclear region, characteristic of a closed-shell interaction. A study on choline-based ionic liquids utilized QTAIM to identify hydrogen bond interactions by locating the (3, -1) bond critical point between the hydrogen bond donor and acceptor atoms. researchgate.net

Table 1: Predicted QTAIM Parameters for Selected Bonds in Ethanaminium, 2-methoxy-N,N,N-trimethyl- (Illustrative) Note: These values are illustrative and based on typical findings for similar functional groups in other molecules.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C-H | ~0.25 - 0.28 | ~ -0.8 to -1.0 | Shared (Covalent) |

| C-C | ~0.23 - 0.26 | ~ -0.6 to -0.8 | Shared (Covalent) |

| C-O (ether) | ~0.20 - 0.24 | ~ -0.5 to -0.7 | Polar Covalent |

| C-N⁺ | ~0.10 - 0.15 | ~ +0.3 to +0.5 | Polar Covalent/Ionic |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are valuable tools in computational chemistry for visualizing regions of high electron localization, which correspond to chemical concepts like covalent bonds and lone pairs. mdpi.com Both ELF and LOL are based on the kinetic energy density of the electrons. mdpi.com

An ELF analysis of Ethanaminium, 2-methoxy-N,N,N-trimethyl- would show basins of high electron localization corresponding to the core electron shells of the carbon, nitrogen, and oxygen atoms, as well as the covalent bonds (C-H, C-C, C-O, C-N). The regions around the hydrogen atoms are typically characterized by a high degree of electron localization. mdpi.com The area around the positively charged nitrogen atom would show a lower ELF value, indicating delocalization of the positive charge.

The Local Orbital Locator (LOL) provides a complementary view, with high values of LOL indicating regions where localized orbitals are dominant. mdpi.com For the title compound, high LOL values would be expected in the regions of the C-H, C-C, and C-O bonds, clearly demarcating these covalent interactions. The LOL map would also highlight the lone pairs on the oxygen atom. mdpi.com

Table 2: Predicted ELF and LOL Values for Ethanaminium, 2-methoxy-N,N,N-trimethyl- (Illustrative) Note: These values are illustrative and represent typical ranges found in similar organic molecules.

| Molecular Region | Predicted ELF Value | Predicted LOL Value | Interpretation |

| C-H Bond | > 0.9 | > 0.8 | High electron localization, strong covalent bond |

| C-C Bond | ~0.8 - 0.9 | ~0.7 - 0.8 | Significant electron localization, covalent bond |

| C-O Bond | ~0.7 - 0.8 | ~0.6 - 0.7 | Moderate electron localization, polar covalent bond |

| Oxygen Lone Pairs | > 0.9 | > 0.8 | High electron localization |

| Region around N⁺ | < 0.5 | < 0.5 | Electron delocalization due to positive charge |

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netjussieu.fr The RDG is a function of the electron density and its first derivative. Low-density, low-gradient regions are indicative of non-covalent interactions. jussieu.fr

An RDG analysis of Ethanaminium, 2-methoxy-N,N,N-trimethyl- would reveal intramolecular non-covalent interactions. These could include weak hydrogen bonds between the methoxy (B1213986) group's oxygen and nearby hydrogen atoms on the ethyl chain or the methyl groups attached to the nitrogen. The analysis would also show van der Waals interactions between the various alkyl groups. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, plotted against the electron density, helps to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. researchgate.net

In a study of a quaternary ammonium-type ionic liquid cation, N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium, conformational analysis revealed the presence of intramolecular attractive interactions between the nitrogen and oxygen atoms, leading to a folded conformation. scispace.com A similar intramolecular interaction might be present in Ethanaminium, 2-methoxy-N,N,N-trimethyl-.

Table 3: Expected Non-Covalent Interactions in Ethanaminium, 2-methoxy-N,N,N-trimethyl- from RDG Analysis (Illustrative)

| Interaction Type | Interacting Atoms/Groups | Expected sign(λ₂)ρ | Color in Visualization |

| Hydrogen Bond (weak) | O(methoxy) --- H(ethyl) | Negative | Blue |

| van der Waals | CH₃(N) --- CH₂(ethyl) | Near Zero | Green |

| Steric Repulsion | Crowded CH₃ groups | Positive | Red |

Thermochemical Property Prediction

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), are crucial for understanding the stability and reactivity of a compound. While experimental thermochemical data for Ethanaminium, 2-methoxy-N,N,N-trimethyl- is scarce, computational methods can provide reliable predictions.

The standard enthalpy of formation can be calculated using various computational methods, including ab initio and density functional theory (DFT) approaches. These calculations often involve determining the total electronic energy of the molecule and then using a series of corrections to arrive at the enthalpy of formation. For larger molecules, group additivity methods can also provide estimates.

For a series of quaternary ammonium tetrachlorozincates, it was found that the standard molar enthalpy of formation showed a linear dependence on the number of carbon atoms in the alkyl chain. nih.gov This suggests that the thermochemical properties of Ethanaminium, 2-methoxy-N,N,N-trimethyl- could be estimated by comparison with similar, well-characterized quaternary ammonium salts. For instance, the standard enthalpy of formation of solid ammonium chloride is -314.717 ± 0.062 kJ/mol. anl.gov While this is a simpler salt, it provides a baseline for the thermodynamic stability of the ammonium core.

Table 4: Predicted Thermochemical Properties for Ethanaminium, 2-methoxy-N,N,N-trimethyl- (Illustrative) Note: These are estimated values based on computational predictions for similar compounds and group additivity methods.

| Property | Predicted Value | Method of Prediction |

| Standard Enthalpy of Formation (gas, 298.15 K) | -150 to -250 kJ/mol | DFT calculations, Group Additivity |

| Heat Capacity (Cp) (gas, 298.15 K) | 180 - 220 J/(mol·K) | DFT calculations |

Polymer Chemistry and Advanced Materials Science

Polymerization Incorporating Ethanaminium, 2-methoxy-N,N,N-trimethyl- Analogues

The polymerization of methoxy-ethanaminium analogues, particularly those with acrylate (B77674) and methacrylate (B99206) functionalities, allows for the synthesis of polymers with unique characteristics. Both traditional free-radical polymerization and controlled radical polymerization techniques have been employed to create well-defined polymer architectures.

Homo- and Copolymerization of Methoxy-Ethanaminium Acrylates/Methacrylates

Homopolymerization of methoxy-ethanaminium acrylates or methacrylates results in polymers with uniform repeating units, while copolymerization with other monomers, such as methyl methacrylate or acrylamide, allows for the tuning of the final material's properties. researchgate.netresearchgate.net Free-radical polymerization, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a common method for producing these copolymers. researchgate.netmdpi.com For instance, copolymers of methyl methacrylate are widely used in coatings due to their excellent film-forming capabilities and adhesion to various substrates. researchgate.net The incorporation of functional monomers can be used to introduce specific properties, such as improved thermal stability or altered solubility. mdpi.comresearchgate.net UV-initiated polymerization is another technique used for methacrylates, which can produce cross-linked materials with high solvent resistance. nih.govmdpi.com

Controlled Radical Polymerization Techniques (RAFT, ATRP, GTP)

Controlled radical polymerization (CRP) techniques offer precise control over molecular weight, polydispersity, and polymer architecture.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method applicable to a wide range of monomers, including neutral, anionic, cationic, and zwitterionic types in aqueous solutions. usm.edu It has been successfully used to polymerize zwitterionic monomers like [2-(methacryloyloxy)ethyl] dimethyl-(3-sulfopropyl) ammonium (B1175870) hydroxide (SBMA) in a controlled manner. RAFT polymerization is also employed in polymerization-induced self-assembly (PISA) to synthesize block copolymers and nanoparticles. rsc.org For example, a solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane has been synthesized using RAFT polymerization, resulting in a material with elastomeric characteristics suitable for biomedical applications. elsevierpure.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers. It has been used to polymerize various functional methacrylates. acs.org For example, novel thermo-sensitive zwitterionic ABC-type triblock copolymers have been synthesized via ATRP, demonstrating excellent antifouling properties. rsc.org The technique allows for the "grafting from" method, where polymer chains are grown from a surface, as demonstrated in the modification of titanium surfaces with zwitterionic poly(sulfobetaine methacrylate) (polySBMA) to create non-leachable antimicrobial surfaces. researchgate.net ATRP has also been used to create well-defined Y-shaped zwitterionic block copolymers and graft copolymers based on poly(2-methoxyethyl acrylate). acs.orgnih.gov

Group Transfer Polymerization (GTP): GTP is a living polymerization method particularly suitable for methacrylate monomers. slideshare.net It operates at higher temperatures than many other living polymerization techniques and uses silyl ketene acetals as initiators. researchgate.net GTP allows for the synthesis of block copolymers with controlled molecular weight and narrow molecular weight distributions by the sequential addition of monomers. slideshare.netslideshare.net While primarily used for alkyl methacrylates, GTP is tolerant to various functional groups, making it suitable for creating complex polymer architectures. researchgate.netnih.gov A unique bimetallic group transfer process has also been observed with titanium amino-phenolate complexes for the polymerization of methacrylates. acs.org

Synthesis and Characterization of Functional Polymeric Materials

The polymerization of ethanaminium analogues leads to the creation of advanced functional materials, including hydrogels with superior mechanical properties and nanoparticles for various applications.

Hydrogel Formation and Double Network (DN) Hydrogel Systems

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Zwitterionic hydrogels, synthesized from monomers containing both cationic and anionic groups, are of particular interest due to their exceptional hydrophilicity and biocompatibility. acs.orgoaepublish.com

A significant advancement in hydrogel technology is the development of double network (DN) hydrogels. These materials consist of two interpenetrating polymer networks with contrasting properties, which imparts remarkable mechanical strength and toughness. rsc.orgmdpi.com For example, a DN hydrogel has been synthesized using a rigid, polyelectrolyte network of poly(2-acrylamido-2-methylpropanesulfonic) (PAMPS) as the first network and a flexible, zwitterionic network of poly(N-(carboxymethyl)-N,N-dimethyl-2-(methacryloyloxy) ethanaminium, inner salt) (PCDME) as the second network. rsc.orgresearchgate.net These PAMPS/PCDME DN hydrogels exhibit excellent mechanical properties, comparable to conventional high-strength DN hydrogels, while also displaying superior anti-biofouling characteristics. rsc.orgresearchgate.net Similarly, complete zwitterionic DN hydrogels have been developed that show great toughness and resistance to foreign body reactions and thrombus formation. rsc.org

| Property | Value Range |

|---|---|

| Young's Modulus | 0.2–0.9 MPa |

| Fracture Stress | 1.2–1.4 MPa |

| Fracture Strain | 2.2–6.0 mm/mm |

| Work of Extension at Fracture | 0.9–2.4 MJ m⁻³ |

Aqueous Dispersion Polymerization for Nanoparticle Synthesis

Aqueous dispersion polymerization is a powerful technique for synthesizing polymer nanoparticles. This method is particularly advantageous as it uses water as the dispersion medium, making it an environmentally friendly process. Polymerization-induced self-assembly (PISA) is a common strategy employed in aqueous dispersion polymerization. In PISA, a soluble polymer block grows from a macro-chain transfer agent until it becomes insoluble, leading to the in-situ formation of nanoparticles, such as micelles, vesicles, or worms. This technique has been used to polymerize hydrophilic sulfobetaine and hydrophobic lauryl methacrylate monomers from a macro-CTA in acetic acid, yielding copolymers with narrow molecular weight distributions that are soluble in saline solutions. rsc.org

Development of Polyzwitterionic Materials

Polyzwitterionic materials, which contain an equal number of cationic and anionic groups on each repeating unit, are a unique class of polymers with exceptional properties. mdpi.com Their synthesis can be achieved through the direct polymerization of zwitterionic monomers. mdpi.com A key characteristic of these materials is their excellent resistance to nonspecific protein adsorption and cell adhesion, often referred to as anti-biofouling properties. rsc.orgresearchgate.net This behavior is attributed to the tightly bound layer of water that forms around the zwitterionic groups through strong electrostatic interactions.

The zwitterionic polymer PCDME, derived from the monomer N-(carboxymethyl)-N,N-dimethyl-2-(methacryloyloxy) ethanaminium, serves as an excellent example. rsc.orgresearchgate.net Hydrogels made from PCDME are not sensitive to changes in temperature, pH, or ionic strength over a wide range. researchgate.net When used as the second network in DN hydrogels, they impart both high mechanical strength and outstanding anti-biofouling capabilities, making them promising candidates for biomedical applications. rsc.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly in Materials Systems

The unique structural characteristics of the Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation, particularly the presence of a flexible ether linkage and a charged quaternary ammonium head group, position it as a versatile component in the design of advanced materials. Its role in supramolecular chemistry and self-assembly is pivotal in dictating the macroscopic properties of the materials it constitutes.

Role of Ethanaminium Moieties in Micelle Formation and Ordered Structures

Quaternary ammonium compounds are a well-established class of cationic surfactants known for their ability to self-assemble in solution to form micelles and other ordered structures. This behavior is driven by the amphiphilic nature of the molecules, which possess a hydrophilic head group and a hydrophobic tail. The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins.

The formation of ordered structures, such as spherical or cylindrical micelles, is governed by the surfactant packing parameter. Factors like the size of the headgroup, the length and nature of the hydrophobic tail, and the presence of salts or other additives can significantly influence the final assembled structure. For quaternary ammonium surfactants, increasing the size of the headgroup generally disfavors the formation of cylindrical micelles in favor of spherical ones.

Crystal Engineering of Ethanaminium-Containing Compounds

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions within the crystal lattice. For salts containing the Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation, the crystal packing and resulting supramolecular architecture would be dictated by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

In the broader context of organic salts, the formation of robust supramolecular synthons, such as the interaction between a 2-aminopyrimidinium cation and a carboxylate anion to form an R22(8) ring motif, is a common strategy to guide the assembly of crystal structures. While the Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation lacks the specific functional groups for such a synthon, the principle of utilizing predictable intermolecular interactions remains central. The choice of the counter-anion would be a critical factor in directing the supramolecular assembly of its salts.

Integration into Ionic Liquids for Material Applications

The Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation is a key component in the formulation of certain ionic liquids (ILs). These materials, which are salts with melting points below 100°C, are of significant interest for a variety of applications, including as electrolytes in electrochemical devices, due to their low volatility, high thermal stability, and tunable physicochemical properties.

One notable example is the ionic liquid N-trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (N111(2O1)-TFSI). Research has shown that the thermal behavior of this ionic liquid is significantly influenced by the structure of the cation. A comparative study with a structurally similar ionic liquid, N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (N122(2O1)-TFSI), revealed distinct differences in their phase transitions.

The N111(2O1)-TFSI, containing the Ethanaminium, 2-methoxy-N,N,N-trimethyl- cation, exhibits crystallization upon cooling and a subsequent melting point upon heating. In contrast, the N122(2O1)-TFSI, with its larger diethylmethylammonium headgroup, tends to form a glass upon cooling. This difference in behavior is attributed to the greater conformational disorder and steric hindrance in the N122(2O1)-TFSI, which impedes the ordered alignment of cations and anions necessary for crystallization. In N111(2O1)-TFSI, the formation of hydrogen bonds is considered to be energetically favored, particularly in the solid phase.

The table below summarizes some of the key physical and thermal properties of these two related ionic liquids.

| Property | N-trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (N111(2O1)-TFSI) | N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (N122(2O1)-TFSI) |

|---|---|---|

| Molecular Formula | C8H18F6N2O5S2 | C10H20F6N2O5S2 |

| Molecular Weight | 396.36 g/mol | 426.40 g/mol |

| Melting Point | ~310 K (~37 °C) | -46 °C |

| Crystallization Temperature (on cooling) | ~265 K (~ -8 °C) | Tends to form a glass |

| Density (at 20 °C) | Not specified | 1.42 g/cm³ |

| Viscosity (at 20 °C) | Not specified | 120 cP |

Applications in Chemical Synthesis and Specialized Analytical Techniques

Ethanaminium, 2-methoxy-N,N,N-trimethyl- as Reagents in Organic Transformations

Quaternary ammonium (B1175870) salts are versatile reagents in organic synthesis, primarily utilized for their ability to act as phase transfer catalysts and, in some cases, as alkylating agents.

Utility in Alkylation Reactions

Alkylation reactions are fundamental processes in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While alkylating agents are a broad class of compounds, certain quaternary ammonium salts can participate in these reactions, although they are more commonly known for facilitating them. nih.govnih.govabcam.comabcam.com The reactivity of a quaternary ammonium salt in an alkylation reaction depends on the nature of the alkyl groups attached to the nitrogen atom. In the case of Ethanaminium, 2-methoxy-N,N,N-trimethyl-, the methyl and 2-methoxyethyl groups could potentially be transferred to a nucleophile under specific conditions, although this is not their primary role.

Generally, the utility of quaternary ammonium salts in alkylation is more pronounced in the context of phase transfer catalysis, where they transport anionic nucleophiles into the organic phase to react with an alkylating agent. mdpi.com

Applications as Specialty Chemical Reagents

Quaternary ammonium salts with specific functionalities are synthesized for use as specialty chemical reagents in a variety of transformations. For instance, quaternary ammonium compounds are known to be involved in C-N bond cleavage reactions, which can be useful in constructing C-C, C-H, and C-heteroatom bonds. rsc.org Structurally similar compounds, such as methacrylate (B99206) analogs of quaternary ammonium salts, have been synthesized for their potential as adhesive, coupling, and antimicrobial monomers. nih.gov The presence of the ether linkage in Ethanaminium, 2-methoxy-N,N,N-trimethyl- could impart unique solubility and reactivity characteristics, making it a candidate for specialized applications where these properties are advantageous.

Catalytic Roles of Ethanaminium Compounds

The most prominent catalytic role for quaternary ammonium salts is in phase transfer catalysis, a technique that facilitates reactions between reactants located in different immiscible phases.

Exploration in Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful methodology in organic synthesis due to its operational simplicity and the use of mild reaction conditions. mdpi.comresearchgate.netbeilstein-journals.org Quaternary ammonium salts are classic examples of phase transfer catalysts. tcichemicals.com They function by pairing with an anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the anion to react with an organic substrate.

Table 1: Examples of Reactions Catalyzed by Quaternary Ammonium Phase Transfer Catalysts

| Reaction Type | Reactants | Catalyst Type | Product |

| Nucleophilic Substitution | R-X (organic) + Y- (aqueous) | Quaternary Ammonium Salt | R-Y + X- |

| Alkylation | R-OH + R'-X | Quaternary Ammonium Salt | R-O-R' |

| Oxidation | Alkene + Oxidizing Agent (e.g., KMnO4) | Quaternary Ammonium Salt | Diol or Carboxylic Acid |

This table represents general applications of quaternary ammonium salts as phase transfer catalysts and is not specific to Ethanaminium, 2-methoxy-N,N,N-trimethyl-.

Contributions to Homogeneous and Heterogeneous Catalysis

In addition to phase transfer catalysis, which is a form of heterogeneous catalysis, quaternary ammonium salts can be part of homogeneous catalytic systems. They can act as ligands or counterions for metal catalysts, influencing the catalyst's solubility, stability, and reactivity. The ether functionality in Ethanaminium, 2-methoxy-N,N,N-trimethyl- could potentially coordinate to metal centers, thereby modulating the catalytic activity.

Furthermore, quaternary ammonium salts can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and reusability of the catalyst).

Development of Advanced Analytical Probes and Media

Quaternary ammonium compounds have found applications in various analytical techniques. For example, they are used in ion chromatography as components of the mobile phase or for the modification of stationary phases. Their ability to form ion pairs is also exploited in certain extraction and titration methods. youtube.com A quick analysis of quaternary ammonium salts can be performed using HPLC-UV. thermofisher.com

The specific structure of Ethanaminium, 2-methoxy-N,N,N-trimethyl- could be leveraged in the development of selective analytical methods. For instance, its unique ion-pairing and solubility characteristics could be utilized in the design of novel ion-selective electrodes or as a component in specialized chromatography media for the separation of specific analytes. The development of multifunctional quaternary ammonium salts with polymerizable groups suggests their potential use in creating new materials for analytical applications. nih.gov

Design and Application as Polarity-Sensitive Dyes

Currently, there is a lack of specific research literature detailing the design and application of Ethanaminium, 2-methoxy-N,N,N-trimethyl- as a primary component in polarity-sensitive dyes. While the broader class of quaternary ammonium compounds can be functionalized to create solvatochromic or fluorescent probes, the direct utilization of this specific molecule for sensing solvent polarity has not been documented in available scientific reports. The development of such dyes typically involves incorporating a chromophore that exhibits a significant change in its electronic structure, and consequently its absorption or emission spectrum, in response to the polarity of its immediate environment.

Use as Ionic Liquid Components in Capillary Electrophoresis

While direct studies on Ethanaminium, 2-methoxy-N,N,N-trimethyl- as an ionic liquid component for capillary electrophoresis (CE) are not prominent, extensive research on its close structural analog, choline (B1196258) ([2-hydroxy-N,N,N-trimethylethanaminium]), provides a strong basis for its potential utility. Choline-based ionic liquids have been successfully employed as electrolytes in CE for the analysis of various inorganic cations. researchgate.netnih.govnih.govresearchgate.net

Ionic liquids (ILs) are valued in CE for their ability to modify the electroosmotic flow (EOF), interact with analytes to enhance separation selectivity, and serve as the sole electrolyte in the background electrolyte (BGE). rsc.org In the analysis of alkaline and alkaline earth cations, new ionic liquids based on choline derivatives have been shown to act as both the running electrolyte and the probe for indirect UV detection, simplifying the electrophoretic medium. researchgate.netnih.govnih.govresearchgate.net

For instance, a synthesized phenyl-substituted choline ionic liquid, 2-hydroxy-N,N,N-trimethyl-1-phenylethanaminium bis(trifluoromethylsulfonyl)imide, provided excellent baseline stability and high reproducibility in the separation of metal ions. researchgate.netnih.govnih.govresearchgate.net The choice of the anion, such as bis(trifluoromethylsulfonyl)imide (NTf₂⁻), was found to be crucial for achieving a stable baseline. researchgate.netnih.govnih.govresearchgate.net Given the structural similarity between the hydroxyl group of choline and the methoxy (B1213986) group of Ethanaminium, 2-methoxy-N,N,N-trimethyl-, it is plausible that the latter could also serve as a cation for effective ionic liquids in CE, exhibiting similar beneficial properties such as high conductivity and good solubility for a range of compounds. rsc.org

Table 1: Performance of a Choline-Based Ionic Liquid in Capillary Electrophoresis for Cation Analysis

| Analyte (Cation) | Optimal IL Concentration (mM) | Detection Limit (µg/L) | Theoretical Plates/meter |

|---|---|---|---|

| Li⁺ | 20 | 28 | 510,000 |

| Cs⁺ | 20 | 1,000 | Not Reported |

Data derived from studies on a phenyl-substituted choline ionic liquid, a close structural analog of Ethanaminium, 2-methoxy-N,N,N-trimethyl-. researchgate.netnih.gov

Preparation of Analytical Standards for Environmental Monitoring and Research

The synthesis and use of analytical standards are critical for the accurate quantification of chemicals in environmental samples. Ethanaminium, 2-methoxy-N,N,N-trimethyl-, and its derivatives are relevant in the context of monitoring for certain industrial chemicals and potential precursors to chemical warfare agents. The preparation of high-purity analytical standards, including isotopically labeled versions, is a key application area.

Methodologies have been developed for the synthesis of related 2-chloro-N,N,N-trialkylethanaminium salts to serve as analytical standards for HPLC-MS methods. epa.gov These syntheses often involve the direct alkylation of the corresponding amine precursor. For Ethanaminium, 2-methoxy-N,N,N-trimethyl-, this would typically involve the reaction of 2-methoxy-N,N-dimethylethanamine with a methylating agent.

For advanced environmental research and monitoring, stable isotope labeled (SIL) internal standards are indispensable, particularly for mass spectrometry-based quantification. acanthusresearch.com The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates a compound with a higher mass, which can be distinguished from the non-labeled analyte by the mass spectrometer. acanthusresearch.com This allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. acanthusresearch.com

The design of a SIL standard for Ethanaminium, 2-methoxy-N,N,N-trimethyl- would involve several considerations:

Stability of the Label: Isotopes must be placed at positions where they will not be exchanged with protons from the solvent or matrix. For this molecule, labeling the N-methyl groups with deuterium (d₃, d₆, or d₉) or ¹³C would be ideal. acanthusresearch.com

Mass Difference: A mass difference of at least three mass units is generally preferred to avoid spectral overlap between the analyte and the internal standard. acanthusresearch.com

Isotopic Purity: The SIL standard should have a very low level of the unlabeled species to ensure accurate quantification.

Table 2: Potential Isotopically Labeled Standards of Ethanaminium, 2-methoxy-N,N,N-trimethyl-

| Labeled Standard Name | Labeling Isotope(s) | Position of Label | Mass Increase (Da) |

|---|---|---|---|

| Ethanaminium, 2-methoxy-N,N,N-tri(methyl-d₃)- | Deuterium (²H) | N-methyl groups | +9 |

| Ethanaminium, 2-methoxy-N,N,N-tri(methyl-¹³C)- | Carbon-13 (¹³C) | N-methyl groups | +3 |

These SIL standards would be synthesized and purified, then added in a known amount to environmental samples (e.g., water, soil extracts) prior to analysis by methods such as LC-MS/MS.

Conclusion and Future Directions in Ethanaminium, 2 Methoxy N,n,n Trimethyl Research

Summary of Current Scientific Understanding and Key Contributions

Quaternary ammonium (B1175870) compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.comnih.gov This structure imparts cationic surfactant properties and a broad spectrum of antimicrobial activity, making them essential components in disinfectants, antiseptics, and personal hygiene products. mdpi.comnih.gov The introduction of functional groups, such as the methoxy (B1213986) group in Ethanaminium, 2-methoxy-N,N,N-trimethyl-, is a key strategy for tuning the physicochemical and biological properties of these compounds. nih.gov

The current scientific understanding of functionalized QACs is largely centered on their application as:

Biocides: The antimicrobial efficacy of QACs is a major area of research, with studies focusing on their activity against bacteria, fungi, and viruses. nih.govnih.gov The mechanism of action is generally attributed to the disruption of cell membranes.

Ionic Liquids (ILs): QACs form the basis for a significant class of ionic liquids, which are salts with low melting points. mdpi.comresearchgate.net These materials are explored for a wide range of applications, including as solvents in synthesis and catalysis, in electrochemistry, and in materials science. mdpi.comresearchgate.net The functionalization of the QAC structure allows for the tailoring of IL properties.

Polymerizable Monomers: QACs containing polymerizable groups, such as methacrylates, can be incorporated into polymers to create materials with desired functionalities, such as antimicrobial surfaces for dental or medical applications. nih.govnih.govnist.gov

A structurally similar compound, Choline (B1196258) chloride ((2-Hydroxyethyl)trimethylammonium chloride), is used as an animal feed additive and in industrial applications like hydraulic fracturing. wikipedia.orgatamanchemicals.com This highlights the diverse potential applications for functionalized ethanaminium derivatives.

Identification of Research Gaps and Emerging Avenues

Despite the widespread use and study of QACs, significant research gaps remain, which are directly relevant to the future investigation of Ethanaminium, 2-methoxy-N,N,N-trimethyl-.

Key Research Gaps:

| Research Gap | Description |

| Detailed Toxicological and Environmental Fate Data | For many specific QACs, including functionalized variants, there is a lack of comprehensive data on their long-term effects on human health and their persistence and impact in the environment. acs.orgmdpi.com |

| Antimicrobial Resistance | The extensive use of QACs has raised concerns about the development of microbial resistance, which could also confer cross-resistance to antibiotics. nih.gov Understanding the mechanisms and prevalence of this resistance is crucial. |

| Structure-Property Relationships | While it is known that functional groups influence the properties of QACs, the precise relationships between structure (e.g., the position and type of functional group) and performance in specific applications are not always well understood. nih.gov |

| Performance in Complex Formulations | The efficacy of QACs can be influenced by other components in a formulation. More research is needed to understand these interactions and optimize performance. |

Emerging Avenues of Research:

"Tunable" Antimicrobials: There is growing interest in designing QACs with highly specific antimicrobial activity to target particular pathogens while minimizing broader ecological impact. mdpi.comnih.gov The functionalization with groups like methoxy could play a role in achieving this selectivity.

Functionalized Ionic Liquids: The design of task-specific ionic liquids with tailored properties for applications such as mineral processing, CO2 capture, and as advanced lubricants is a rapidly developing field. researchgate.net

Antimicrobial and Anti-fouling Materials: Incorporating functionalized QACs into polymers and coatings to create surfaces that resist microbial growth and biofilm formation is a promising area, with applications in marine industries, water treatment, and medical devices. mdpi.com

"Green" QACs: The development of biodegradable and less toxic QACs is an important future direction to mitigate the environmental concerns associated with some existing compounds.

Outlook for Novel Chemical Design and Application Paradigms

The future of research into compounds like Ethanaminium, 2-methoxy-N,N,N-trimethyl- is likely to be driven by the pursuit of "designer" molecules with highly specific functionalities. The methoxy group, with its potential to influence hydrophilicity, hydrogen bonding capability, and metabolic stability, offers a versatile tool for molecular design.

Future Chemical Design and Application Paradigms:

| Paradigm | Description | Potential Role of Methoxy-Functionalized QACs |

| Smart Materials | Materials that respond to external stimuli (e.g., pH, temperature, light). | The methoxy group could be part of a stimuli-responsive moiety, enabling the creation of smart hydrogels, coatings, or drug delivery systems. |

| Advanced Biomaterials | Materials designed for specific biological interactions, such as promoting tissue regeneration or preventing implant-associated infections. nih.gov | Methoxy-functionalized QACs could be designed to have specific interactions with biological membranes or to be incorporated into biocompatible polymers. |

| Sustainable Chemistry | The use of renewable feedstocks and the design of environmentally benign chemical processes. | Research could focus on synthesizing methoxy-functionalized QACs from bio-based sources and designing them for biodegradability. |

| High-Performance Electrolytes | Development of safer and more efficient electrolytes for batteries and other electrochemical devices. | Functionalized QAC-based ionic liquids are being investigated as potential electrolytes due to their ionic conductivity and thermal stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.